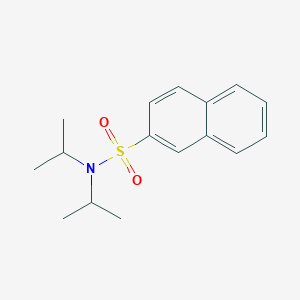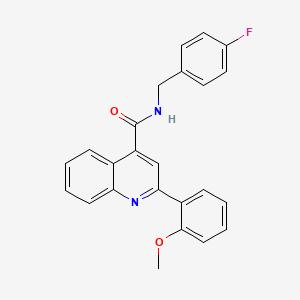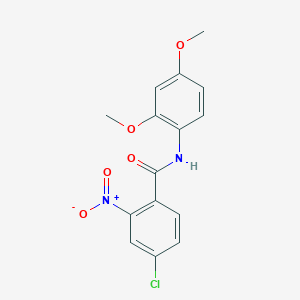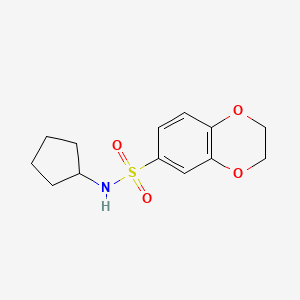
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide, also known as Fluorosulthiame, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
科学的研究の応用
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the study of ion channels, particularly voltage-gated sodium channels. N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has been shown to selectively block these channels, making it a valuable tool for studying their function and role in various physiological processes.
In addition to its use in ion channel research, N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has also been studied for its potential applications in cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
作用機序
The mechanism of action of N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame involves its ability to selectively block voltage-gated sodium channels. These channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells. By blocking these channels, N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame can disrupt the normal function of these cells and induce a range of physiological effects.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, this compound has also been shown to affect calcium signaling and other cellular processes.
実験室実験の利点と制限
One of the primary advantages of using N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame in lab experiments is its selectivity for voltage-gated sodium channels. This allows researchers to study the function of these channels in a highly specific manner. However, one limitation of this compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
将来の方向性
There are several future directions for research on N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame. One potential area of study is the development of new cancer treatments based on the anti-proliferative effects of this compound. Another area of research is the study of the effects of N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame on other ion channels and cellular processes, which could lead to the development of new treatments for a range of diseases and conditions.
Conclusion
In conclusion, N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame is a valuable compound for scientific research due to its selective blocking of voltage-gated sodium channels and its potential applications in cancer research. While there are limitations to its use, careful dosing and monitoring can ensure the safety of lab personnel and experimental subjects. With further research, this compound has the potential to lead to the development of new treatments for a range of diseases and conditions.
合成法
The synthesis of N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamideame involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in high purity. The synthesis method has been well-established and is widely used in research labs.
特性
IUPAC Name |
N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-7-8-14(11(2)9-10)19(17,18)16-13-6-4-3-5-12(13)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJCOIGKNHKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)

![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)

![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)

![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)





![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)